Prop-2-ynyl-2-chloropropionate
Description
Prop-2-ynyl-2-chloropropionate (IUPAC name: prop-2-ynyl 2-chloropropanoate) is an ester derivative of 2-chloropropanoic acid, featuring a propargyl (prop-2-ynyl) ester group. Its molecular formula is C₆H₇ClO₂, distinguishing it from simpler alkyl esters like ethyl or isopropyl derivatives. The compound’s structure includes a reactive terminal alkyne group, which influences its chemical behavior and applications, particularly in agrochemicals and pharmaceuticals .
Key structural attributes:
- Ester group: The prop-2-ynyl substituent introduces steric and electronic effects due to the triple bond.
Properties
CAS No. |
55360-12-8 |
|---|---|
Molecular Formula |
C6H7ClO2 |
Molecular Weight |
146.57 g/mol |
IUPAC Name |
prop-2-ynyl 2-chloropropanoate |
InChI |
InChI=1S/C6H7ClO2/c1-3-4-9-6(8)5(2)7/h1,5H,4H2,2H3 |
InChI Key |
IOJGKOMZXQERIZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC#C)Cl |
Canonical SMILES |
CC(C(=O)OCC#C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Reactivity : The propargyl group in this compound increases reactivity compared to ethyl or isopropyl esters due to the electron-withdrawing nature of the triple bond, making it more susceptible to nucleophilic attack (e.g., hydrolysis) .
- Steric Effects : Branched esters (e.g., isopropyl) exhibit reduced reactivity in esterification or substitution reactions compared to linear analogs (e.g., propyl or propargyl) .
Key Observations :
- Prop-2-ynyl derivatives require specialized synthetic conditions (e.g., anhydrous solvents, catalysts like DCC) due to the alkyne’s sensitivity .
- Ethyl and isopropyl esters are synthesized via simpler acid-catalyzed esterification, reflecting their lower reactivity .
Physicochemical Properties
Key Observations :
- The propargyl group’s linearity may increase melting/boiling points compared to branched esters, but data gaps exist .
- All compounds exhibit low water solubility, typical of halogenated esters .
Key Observations :
- Propargyl derivatives pose higher risks due to reactive alkyne groups, warranting stricter safety protocols .
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